molecular formula C8H18N2 B3255458 N,N-dimethyl((R)-piperidin-3-yl)methanamine CAS No. 254905-65-2

N,N-dimethyl((R)-piperidin-3-yl)methanamine

Cat. No.: B3255458
CAS No.: 254905-65-2
M. Wt: 142.24 g/mol
InChI Key: QOVQVKFKBHWTAA-MRVPVSSYSA-N
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Description

N,N-dimethyl((R)-piperidin-3-yl)methanamine is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most essential synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The development of novel piperidine-based compounds like this one is a central task in modern organic chemistry, with over 7,000 piperidine-related papers published in a recent five-year period . This compound serves as a critical building block for constructing more complex molecules. Its structure, featuring a chiral center and a tertiary amine, makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery . Piperidine derivatives are frequently investigated for their potential interactions with the central nervous system. For instance, research on related compounds explores their use as components in bitopic ligands for dopamine D2 and D3 receptors, which are relevant targets for neurological and neuropsychiatric disorders . The (R)-enantiomer provided here is particularly valuable for developing stereoselective compounds, where chirality can profoundly influence binding affinity and pharmacological activity . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-[(3R)-piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQVKFKBHWTAA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272363
Record name (3R)-N,N-Dimethyl-3-piperidinemethanamine
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254905-65-2
Record name (3R)-N,N-Dimethyl-3-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254905-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N,N-Dimethyl-3-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis of N,N-dimethyl((R)-piperidin-3-yl)methanamine

The three-dimensional structure of this compound is fundamental to its interaction with biological targets. The piperidine (B6355638) ring, a saturated heterocycle, is not planar and its conformational preferences dictate the spatial orientation of its substituents.

Determination of Energetic Landscape and Preferred Conformations

The piperidine ring predominantly adopts a chair conformation, which is significantly lower in energy than alternative boat or twist-boat conformations. ias.ac.in In this chair form, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). libretexts.org For monosubstituted piperidines, the energetic preference is overwhelmingly for the substituent to be in the equatorial position. This preference minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the axial hydrogen atoms on the same side of the ring. masterorganicchemistry.com

Table 1: Conformational Free Energy (A-Values) for Axial Substituents on a Cyclohexane Ring (Illustrative Data)
SubstituentA-Value (kcal/mol)Equatorial Preference
-CH₃ (Methyl)1.7Strong
-CH₂CH₃ (Ethyl)1.8Strong
-CH(CH₃)₂ (Isopropyl)2.2Very Strong
-C(CH₃)₃ (tert-Butyl)>4.5Effectively Locked Equatorial

This table illustrates the general principle that larger groups have a stronger preference for the equatorial position. The N,N-dimethylaminomethyl group is expected to exhibit a strong to very strong equatorial preference.

Influence of (R)-Stereochemistry on Molecular Flexibility and Orientation

The (R)-stereochemistry at the C3 position defines the absolute configuration of the chiral center. While the strong energetic penalty of 1,3-diaxial strain restricts the N,N-dimethylaminomethyl group to the equatorial position, the (R)-configuration dictates its specific orientation in three-dimensional space. This fixed stereochemistry is crucial for enantioselective recognition by chiral biological macromolecules like receptors and enzymes. The molecule's flexibility is largely limited to the rotation around the C3-C(methanamine) bond and the C(methanamine)-N bond, rather than the inversion of the piperidine ring, which would require forcing the side chain into the highly unfavorable axial position. Therefore, the (R)-stereochemistry ensures a well-defined and persistent spatial arrangement of the pharmacophoric groups.

Ligand Design Principles Incorporating the this compound Moiety

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. mdpi.comresearchgate.net The 1,3-disubstituted piperidine pattern, in particular, is a key building block for pharmacologically active compounds. lookchem.com

The this compound moiety has been incorporated into ligands designed as potent and selective agonists for the μ opioid receptor (MOR). nih.gov In one study, researchers designed a series of analogues based on the structure of tramadol's active metabolite. The resulting compounds, which featured a 3-((dimethylamino)methyl) group on a substituted piperidine ring, demonstrated exceptionally high affinity and functional activity at the MOR. The specific stereochemistry of the substituents on the piperidine ring was found to be critical for this high potency, underscoring the importance of the scaffold in orienting the key interacting groups correctly. nih.gov

The utility of the 3-aminopiperidine core extends to other targets as well. For instance, the N-(piperidin-3-yl) scaffold has been a foundational element in the structure-based design of potent renin inhibitors. researchgate.net In that context, the basic amine of the piperidine ring is essential for forming a key interaction with the catalytic aspartic acid residues in the enzyme's active site. researchgate.net These examples highlight a core principle in ligand design: using the 3-substituted piperidine ring as a rigid, three-dimensional scaffold to position a basic amine group in a specific vector for optimal target engagement.

Systematic Elucidation of Pharmacophoric Elements

A pharmacophore model for this moiety involves two key elements: the N,N-dimethylamino group and the piperidine ring itself, which acts as a scaffold to control the spatial relationship between its nitrogen atom and the side-chain nitrogen.

Impact of the N,N-Dimethylamino Group on Binding Interactions

The N,N-dimethylamino group is a critical pharmacophoric feature. As a tertiary amine, it has a pKa that ensures it is predominantly protonated at physiological pH (7.4), forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, commonly found in the binding pockets of G-protein coupled receptors (GPCRs) and enzyme active sites. researchgate.netnih.gov

Beyond its role as a basic center, the N,N-dimethylamino group has other important functions:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor in its neutral form.

Steric and Lipophilic Interactions: The two methyl groups are not merely bulk. They contribute to the molecule's lipophilicity and can engage in favorable van der Waals or hydrophobic interactions within specific sub-pockets of a binding site. acs.org The removal of such methyl groups from similar pharmacophores in other ligands has been shown to result in a significant loss of binding affinity, indicating their active role in molecular recognition. unica.it

Table 2: Potential Binding Interactions of the N,N-Dimethylamino Group
FeatureStatePotential InteractionReceptor/Enzyme Residue Example
Nitrogen AtomProtonated (R-NH(CH₃)₂⁺)Ionic Bond (Salt Bridge)Aspartate (Asp), Glutamate (Glu)
Neutral (R-N(CH₃)₂)Hydrogen Bond AcceptorTyrosine (Tyr), Serine (Ser)
Methyl Groups (-CH₃)N/AHydrophobic / van der WaalsLeucine (Leu), Isoleucine (Ile), Valine (Val)

Role of the Piperidine Ring Substituents in Molecular Recognition

In this compound, the principal substituent is the dimethylaminomethyl group located at the C3 position. The positioning of this substituent is paramount for molecular recognition.

Scaffolding and Vectorial Orientation: The piperidine ring is not a passive carrier but an active component of the pharmacophore. Its rigid chair conformation holds the C3 substituent in a well-defined equatorial position, creating a specific spatial vector for the dimethylaminomethyl group relative to the piperidine nitrogen. This precise three-dimensional arrangement is essential for simultaneously fitting into multiple sub-pockets of a receptor.

Importance of Substitution Pattern: Structure-activity relationship (SAR) studies on various compound classes have shown that the substitution pattern on the piperidine ring is critical for biological activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated superior activity. acs.org

Stereochemical Influence: As highlighted in the design of μ opioid agonists, the stereochemistry at C3 is a decisive factor for potency and selectivity. nih.gov The (R)-configuration ensures that the pharmacophoric dimethylamino group is presented to the receptor in the single, correct orientation required for a high-affinity interaction, distinguishing it from the (S)-enantiomer which would present the group in a different, less favorable orientation.

Correlation between Substituent Effects and Modulatory Profiles

The introduction of substituents onto the piperidine ring or the dimethylaminomethyl side chain of this compound analogs can profoundly impact their modulatory activity. The nature, size, position, and stereochemistry of these substituents dictate the interaction with the target protein, influencing both binding affinity and functional efficacy.

Research on related piperidine derivatives has demonstrated that the position of substituents on the piperidine ring is a critical determinant of biological activity. For instance, in a series of N-piperonyl-3-phenylpiperidine derivatives, the stereospecific placement of functional groups in either an equatorial or axial position relative to the amino group significantly modulates basicity, lipophilicity, and, consequently, biological function. While not directly studying this compound, these findings suggest that the orientation of any substituent on the piperidine ring of the title compound would similarly have a pronounced effect.

The electronic properties of substituents also play a crucial role. In the exploration of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists, the introduction of electron-withdrawing or electron-donating groups on an appended aryl ring led to significant variations in potency. For example, a 3-methoxy substituent resulted in modest potency, which was significantly improved by replacing it with a 3-tetrahydrofuran ether. The addition of a 5-fluoro substituent further enhanced potency and improved physicochemical properties. lookchem.com While the core is a 4-substituted piperidine in this case, the principles of how electronic and steric factors of substituents influence receptor interaction are broadly applicable.

The following table summarizes hypothetical modulatory profiles based on substituent effects observed in analogous piperidine-containing scaffolds.

Substituent Position Substituent Type Predicted Effect on Modulatory Profile
Piperidine Ring (various positions)Small Alkyl (e.g., Methyl)May enhance binding through favorable van der Waals interactions, but could also introduce steric hindrance depending on the binding pocket topology.
Piperidine Ring (various positions)Halogen (e.g., Fluoro, Chloro)Can modulate electronic properties and membrane permeability. May form halogen bonds with the receptor, potentially increasing affinity.
Piperidine Ring (various positions)HydroxylCan act as a hydrogen bond donor and acceptor, potentially increasing affinity if the binding site has a suitable partner. Also increases polarity.
N-dimethyl groupReplacement of one methyl with a larger alkyl groupCould probe the steric tolerance of the binding pocket. Larger groups may increase or decrease affinity depending on the available space.

Bioisosteric Replacements and Their Influence on Molecular Recognition

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, bioisosteric replacements can be envisioned for the piperidine ring, the dimethylamino group, or the methylene (B1212753) linker to fine-tune potency, selectivity, and pharmacokinetic properties.

The piperidine ring itself is a common scaffold in many neurologically active compounds. Its basic nitrogen is often crucial for forming a salt bridge with an acidic residue in the target protein. Bioisosteric replacement of the piperidine ring with other saturated heterocycles can alter the pKa, conformational flexibility, and vectoral presentation of the side chain, thereby influencing molecular recognition.

For instance, replacing the piperidine core with a pyrrolidine (B122466) or azetidine (B1206935) ring would alter the geometry and distance between the basic nitrogen and the dimethylaminomethyl side chain. In a study of CXCR3 antagonists, replacing a 4-aminopiperidine (B84694) core with 3-aminopyrrolidine (B1265635) or 3-aminoazetidine resulted in a significant loss of potency, indicating a strict structural requirement for the six-membered ring in that specific target. lookchem.com

The dimethylamino group is another key feature. Its basicity and steric profile are important for receptor interaction. Bioisosteric replacements for the dimethylamino group could include other small cyclic amines like azetidine or pyrrolidine, or acyclic groups with different electronic properties.

The following table illustrates potential bioisosteric replacements for different moieties of this compound and their predicted influence on molecular recognition.

Original Moiety Bioisosteric Replacement Rationale and Predicted Influence on Molecular Recognition
Piperidine RingPyrrolidine RingAlters the ring size and conformation. May lead to a change in the orientation of the side chain, potentially impacting the key interactions with the receptor.
Piperidine RingAzetidine RingSignificantly reduces the ring size and alters the bond angles. This would drastically change the spatial relationship between the ring nitrogen and the side chain.
Piperidine RingTetrahydropyran RingReplaces the ring nitrogen with oxygen. This removes the basic center of the piperidine ring, which would likely abolish activity if a salt bridge interaction is critical.
Dimethylamino GroupPyrrolidin-1-yl GroupIntroduces a cyclic amine, which restricts the conformation of the nitrogen substituents. This can lead to an increase or decrease in affinity depending on the preferred conformation in the bound state.
Dimethylamino GroupAzetidin-1-yl GroupSimilar to the pyrrolidin-1-yl group but with a smaller ring, leading to different conformational constraints.
Methylene Linker (-CH2-)Carbonyl Group (-C=O-)Introduces a polar, planar group. The electronic and steric properties are significantly different, which would likely alter the binding mode and activity.

These examples, drawn from research on related heterocyclic compounds, illustrate the sensitivity of molecular recognition to subtle structural changes and highlight the utility of systematic SAR and bioisosteric replacement studies in the design of novel therapeutic agents based on the this compound scaffold.

Mechanisms of Molecular Recognition and Binding Affinity

A comprehensive understanding of a ligand's interaction with its protein target requires detailed structural and energetic analyses. This typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the precise binding orientation and the key intermolecular forces at play.

Currently, there are no publicly available studies that detail the specific protein-ligand interaction modes for this compound. While the broader class of piperidine-containing molecules has been studied in the context of orexin (B13118510) receptor antagonism, this specific compound's binding orientation, conformational changes upon binding, and key contact points with a receptor are not documented in the scientific literature. nih.govnih.gov

Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. An analysis of these networks involves identifying the specific amino acid residues in the target protein that act as hydrogen bond donors or acceptors with the ligand. For this compound, which possesses potential hydrogen bond acceptors in its nitrogen atoms, there is no published data characterizing the specific hydrogen bonding networks it forms with any biological target.

Receptor Binding Kinetics and Thermodynamics

The kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of ligand binding provide a deeper understanding of the interaction than affinity alone. This information is crucial for predicting the duration of action and the energetic drivers of binding. However, experimental data on the receptor binding kinetics and thermodynamics of this compound are not publicly documented.

Mechanistic Insights into Biological Modulation at a Molecular Level

Understanding how a ligand modulates the function of its target, for instance, as an agonist or antagonist, requires a detailed picture of the molecular interface.

The piperidine scaffold is a component of many known orexin receptor antagonists. nih.govnih.gov These antagonists function by blocking the binding of the endogenous orexin peptides, thereby inhibiting their signaling. However, the specific mechanistic details of how this compound might interact with the orexin receptor, or any other receptor, to produce an agonistic or antagonistic effect have not been specifically reported.

Molecular Interactions with Biological Targets

Enzyme Inhibition/Activation Pathways

A comprehensive review of scientific literature and research databases reveals a notable absence of specific data concerning the direct enzyme inhibition or activation pathways for the compound N,N-dimethyl((R)-piperidin-3-yl)methanamine . While the broader class of piperidine-containing molecules is known to interact with a wide array of enzymatic targets, specific research detailing the inhibitory or activatory effects of this particular stereoisomer is not publicly available at this time.

Studies on structurally related piperidine (B6355638) derivatives have shown activity against various enzymes, but these findings cannot be directly extrapolated to this compound due to the high degree of specificity in molecular interactions. The precise stereochemistry and substituent groups of a compound are critical in determining its binding affinity and functional effect on an enzyme's active site.

Consequently, without dedicated enzymatic assays and mechanistic studies on this compound, no definitive information on its enzyme interaction profile can be provided. Further research is required to elucidate whether this compound acts as an inhibitor, activator, or has no significant effect on enzymatic pathways.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the electronic structure and intrinsic properties of N,N-dimethyl((R)-piperidin-3-yl)methanamine. These calculations offer a detailed picture of the molecule's geometry, stability, and reactive sites.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G**, can predict its most stable three-dimensional conformation. researchgate.net These calculations involve optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable arrangement of atoms.

The piperidine (B6355638) ring in such compounds typically adopts a chair conformation to minimize steric strain. nih.gov DFT can be used to calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular structure. Furthermore, the total energy calculated by DFT is an indicator of the molecule's thermodynamic stability. By comparing the energies of different possible conformations, the most energetically favorable isomer can be identified.

Table 1: Representative Theoretical Geometrical Parameters for a Piperidine Ring Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.53 - 1.54109.5 - 111.554.0 - 56.0
C-N (ring)1.46 - 1.47109.0 - 112.0-
C-H1.09 - 1.10--

Note: The values in this table are representative for a substituted piperidine ring and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the nitrogen atoms with their lone pairs of electrons are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive regions.

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular OrbitalEnergy (eV)Role in Reactions
HOMOTypically negativeElectron donor
LUMOTypically less negative or positiveElectron acceptor
HOMO-LUMO GapELUMO - EHOMOIndicator of reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, highlighting them as key sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The hydrogen atoms attached to the piperidine ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as those involved in receptor binding.

Molecular Dynamics Simulations for Conformational Sampling and Binding Event Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and binding events that are not apparent from static models. researcher.life By simulating the movement of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of this compound and its interactions with biological targets.

These simulations can reveal the flexibility of the piperidine ring and the rotational freedom of the dimethylaminomethyl side chain. In the context of drug design, MD simulations are used to model the binding of a ligand to its receptor, providing detailed information about the binding pathway, the stability of the ligand-receptor complex, and the key interactions that govern binding affinity. researcher.life

In Silico Screening and Virtual Library Design Methodologies

In silico screening and the design of virtual libraries are powerful computational techniques used in the early stages of drug discovery to identify promising lead compounds. For this compound, these methods can be employed to explore a vast chemical space of its derivatives.

Virtual screening involves computationally docking a large library of compounds into the binding site of a target receptor to predict their binding affinity. This allows for the rapid identification of derivatives with potentially enhanced activity. Building on this, virtual library design involves the creation of new, hypothetical derivatives of this compound by systematically modifying its structure. These designed compounds can then be evaluated through in silico methods to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model can be developed by correlating various molecular descriptors with their measured biological activity.

These descriptors can be physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov Once a statistically significant QSAR model is established, it can be used to predict the activity of newly designed derivatives, thereby guiding the optimization of the lead compound. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights by considering the three-dimensional properties of the molecules. researchgate.net

Table 3: Common Descriptors in QSAR Studies

Descriptor TypeExampleInformation Provided
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of substituents
StericMolar Refractivity (MR)Size and polarizability of substituents
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener IndexMolecular branching and size

Theoretical Studies on Stereochemical Control and Reaction Mechanisms

The stereoselective synthesis of (R)-piperidin-3-yl)methanamine derivatives can be approached through various synthetic routes, including the asymmetric hydrogenation of pyridine (B92270) precursors, diastereoselective reduction of intermediates, and enzymatic resolutions. nih.govnih.gov Computational studies, particularly using Density Functional Theory (DFT), are instrumental in analyzing the transition states and intermediates of these reactions to predict and explain the observed stereoselectivity. acs.orgnih.gov

Asymmetric Hydrogenation of Pyridine Derivatives

One common strategy for establishing the stereochemistry in piperidine rings is the asymmetric hydrogenation of a suitably substituted pyridine. nih.govwhiterose.ac.uk Theoretical studies in this area typically focus on the interaction between the substrate, the chiral catalyst (often a transition metal complex with a chiral ligand), and hydrogen.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational models can calculate these energy differences, providing a prediction of the enantiomeric excess (ee).

Key Factors Investigated Computationally:

Catalyst-Substrate Interaction: Modeling the coordination of the pyridine nitrogen to the metal center of the chiral catalyst. The steric and electronic properties of both the ligand and the substrate are analyzed to determine the most stable binding orientation.

Transition State Geometries: Calculation of the geometries and energies of the transition states for the hydrogen transfer steps. The facial selectivity of the hydride attack on the imine or enamine intermediate is a critical factor.

Solvent Effects: Implicit or explicit solvent models can be included in calculations to understand their influence on the stability of intermediates and transition states.

A hypothetical DFT study on the rhodium-catalyzed asymmetric hydrogenation of a 3-(dimethylaminomethyl)pyridine precursor might yield data similar to that presented in Table 1.

Table 1: Calculated Energy Barriers for Diastereomeric Transition States in a Hypothetical Asymmetric Hydrogenation
Transition StatePathwayRelative Free Energy (kcal/mol)Predicted Major Enantiomer
TS-(R)Pro-(R)12.5(R)
TS-(S)Pro-(S)14.2

This table is illustrative and based on general principles of asymmetric catalysis. The lower energy barrier for the transition state leading to the (R)-enantiomer (TS-(R)) would suggest it is the kinetically favored product.

Diastereoselective Reductive Amination

Another prevalent method for synthesizing chiral amines is reductive amination. nih.govchim.it In the context of producing this compound, a synthetic route could involve the reductive amination of a chiral piperidin-3-carbaldehyde derivative. The stereochemical control would depend on the facial selectivity of the hydride attack on the intermediate iminium ion.

Theoretical studies can model the conformational landscape of the iminium ion and the approach of the reducing agent (e.g., sodium triacetoxyborohydride). nih.govscholaris.ca The presence of existing stereocenters on the piperidine ring would direct the incoming nucleophile to one face of the molecule over the other.

Computational Insights into Diastereoselective Reductions:

Conformational Analysis: Determining the most stable conformation of the piperidine ring and the orientation of the substituent at the 3-position.

Steric Hindrance: Evaluating the steric hindrance presented by the substituents on the ring to the approaching hydride.

Transition State Modeling: Calculating the energy of the transition states for both possible modes of hydride attack (axial vs. equatorial) to predict the diastereomeric ratio.

The results of such a hypothetical computational analysis are presented in Table 2.

Table 2: Theoretical Analysis of Hydride Attack Trajectories in Diastereoselective Reductive Amination
Hydride Attack TrajectoryResulting StereoisomerCalculated Transition State Energy (kcal/mol)Predicted Diastereomeric Ratio (d.r.)
Axial Attack(R)-configuration10.895:5
Equatorial Attack(S)-configuration12.9

This illustrative data suggests that axial attack of the hydride is energetically more favorable, leading to the desired (R)-stereoisomer as the major product.

Chemo-Enzymatic Approaches

Biocatalysis offers a highly selective method for producing enantiopure compounds. nih.gov A chemo-enzymatic strategy could involve the use of an enzyme, such as an amine oxidase or a reductase, to selectively form the desired (R)-enantiomer. nih.gov

Theoretical studies in this domain often employ molecular docking and molecular dynamics (MD) simulations to understand the binding of the substrate within the enzyme's active site. nih.govresearchgate.net

Focus of Computational Studies in Biocatalysis:

Substrate Binding Mode: Docking simulations predict the most favorable orientation of the substrate in the active site.

Enzyme-Substrate Interactions: Identifying key amino acid residues that interact with the substrate through hydrogen bonding, electrostatic, or van der Waals forces, and which are responsible for stereochemical control.

Reaction Mechanism: Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic reaction mechanism and the transition states, explaining the high stereoselectivity observed.

Role As a Chemical Intermediate and Precursor

Application of N,N-dimethyl((R)-piperidin-3-yl)methanamine in the Synthesis of Advanced Organic Molecules

The utility of the (R)-piperidin-3-ylmethanamine scaffold is prominently highlighted by its incorporation into advanced pharmaceutical agents. While direct synthetic routes employing the N,N-dimethyl derivative are often proprietary, the closely related precursor, (R)-3-(Boc-amino)piperidine, serves as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. chemicalbook.com For instance, the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor, relies on the chiral 3-aminopiperidine core. chemicalbook.com The synthesis of such pharmacologically active compounds underscores the importance of enantiomerically pure piperidine (B6355638) derivatives. researchgate.net

The synthesis of these crucial piperidine intermediates can be achieved from readily available starting materials like D-lysine and D-ornithine, demonstrating efficient pathways to these valuable building blocks. researchgate.net The N,N-dimethyl functionality on the title compound offers an alternative handle for synthetic transformations, potentially influencing the pharmacokinetic properties of the final advanced organic molecule.

Utilization as a Versatile Scaffold for Diverse Heterocyclic Compounds

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, and its derivatives are fundamental to the construction of a vast array of heterocyclic compounds. lookchem.comresearchgate.netnih.gov The secondary amine within the piperidine ring of this compound provides a key point for chemical modification. This allows for the introduction of various substituents and the construction of more complex, often bicyclic, heterocyclic systems through reactions such as N-alkylation, N-acylation, and reductive amination. whiterose.ac.uk

The inherent three-dimensionality of the piperidine scaffold is a significant advantage in modern drug discovery. whiterose.ac.uk In contrast to flat aromatic structures, 3D fragments based on piperidine can explore a wider chemical space, potentially leading to improved interactions with biological targets. whiterose.ac.uk The specific (R)-configuration at the 3-position, coupled with the dimethylaminomethyl side chain, provides well-defined vectors for further chemical elaboration, enabling the synthesis of libraries of diverse heterocyclic compounds for screening in drug discovery programs. The synthesis of novel heterocyclic scaffolds often utilizes piperidine as a catalyst or a core structural component. nih.govresearchgate.net

Strategic Importance in Medicinal Chemistry Lead Discovery and Optimization Programs

The strategic value of this compound and related 3-substituted piperidines in medicinal chemistry is substantial. lookchem.com The piperidine moiety is a common feature in numerous approved drugs targeting a wide range of diseases. lookchem.comijnrd.org Its presence can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

In lead discovery, the chiral 3-substituted piperidine scaffold serves as a valuable starting point for generating novel chemical entities. Its rigid, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with the binding sites of proteins and enzymes. For example, piperidine derivatives have been instrumental in the development of potent and selective renin inhibitors, where the piperidine ring helps to correctly orient the pharmacophoric groups within the enzyme's active site. google.com

During lead optimization, the this compound scaffold offers multiple avenues for systematic modification to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. The piperidine nitrogen and the dimethylamino group can be altered to modulate basicity and polarity, while the chiral center is key to achieving enantioselectivity, often a critical factor for therapeutic efficacy and safety.

Advanced Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-dimethyl((R)-piperidin-3-yl)methanamine. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC, COSY) experiments provides detailed information about the molecular framework and the relative configuration of its stereocenter.

In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring and the dimethylaminomethyl group exhibit characteristic chemical shifts and coupling constants. The diastereotopic protons of the piperidine ring, in particular, provide insight into the ring's conformation, which is typically a chair form. Analysis of coupling constants (J-values) can help establish the relative stereochemistry of the substituents. whiterose.ac.uk For instance, the coupling patterns between the proton at the chiral center (C3) and the adjacent methylene (B1212753) protons (C2 and C4) are indicative of their axial or equatorial orientations.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate each proton signal with its directly attached carbon atom, aiding in definitive signal assignment. researchgate.net

To confirm the enantiomeric purity and assign the absolute configuration via NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. researcher.life These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which exhibit distinct NMR signals. acs.org For example, reacting the racemic amine with a chiral reagent like Mosher's acid would produce two diastereomers with distinguishable chemical shifts, allowing for the quantification of enantiomeric excess. nih.govconsensus.app A modern approach involves using chiral probes, such as a ¹⁹F-labeled palladium complex, which can create distinct ¹⁹F NMR signals for each enantiomer upon binding, a method shown to be effective for 3-substituted piperidines. acs.orgnih.gov

| NMR with Chiral Auxiliaries | Enantiomeric differentiation | Forms diastereomeric complexes that produce separate signals for the R and S enantiomers, allowing for the determination of enantiomeric purity. researcher.life |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The experimentally measured accurate mass of this ion is then compared to the theoretical mass calculated from its chemical formula (C₈H₁₈N₂). A close match between the experimental and theoretical mass confirms the elemental composition and rules out other potential structures with the same nominal mass. For instance, the structure and purity of related chiral piperidine derivatives have been confirmed using HRMS. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further corroborate the structure. In these experiments, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. nih.gov For piperidine derivatives, common fragmentation pathways include the loss of substituents or the opening of the piperidine ring. nih.govresearchgate.net

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₈H₁₈N₂ chemicalbook.com
Molecular Weight (Nominal) 142 g/mol chemicalbook.com
Monoisotopic Mass (Calculated) 142.14700 Da nih.gov
Observed Ion (Typical) [M+H]⁺ nih.gov

| Theoretical m/z of [M+H]⁺ | 143.15428 | Calculated |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Separation

Chiral chromatography is the benchmark method for separating the enantiomers of this compound and accurately determining its enantiomeric purity or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most common approach. nih.govnih.gov

The separation relies on the differential, transient interactions between the two enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including piperidine derivatives. mdpi.com

For amines like the target compound, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.gov Reaction with a chromophoric agent, such as p-toluenesulfonyl chloride or benzoyl chloride, introduces a UV-active moiety, enhancing detection sensitivity. nih.govgoogle.com A method developed for the closely related piperidin-3-amine (B1201142) involved derivatization with p-toluenesulfonyl chloride, followed by separation on a Chiralpak AD-H column. nih.govsigmaaldrich.com This method achieved excellent separation (resolution > 4.0) between the two enantiomers, allowing for precise quantification of the undesired (S)-enantiomer in the (R)-enantiomer bulk. nih.govresearchgate.net

The selection of the mobile phase, which typically consists of an organic solvent mixture (e.g., ethanol (B145695) in hexane), is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. mdpi.com

Table 3: Example Chiral HPLC Method for a Related Compound (Piperidin-3-amine)

Parameter Condition Reference
Derivatization Reagent p-Toluene sulphonyl chloride (PTSC) nih.gov
Chiral Column Chiralpak AD-H nih.govsigmaaldrich.com
Mobile Phase 0.1% Diethyl amine in Ethanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 228 nm nih.gov

| Resolution (Rₛ) | > 4.0 | nih.gov |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid, thereby confirming the precise spatial orientation of the substituents around the stereocenter at C3 of the piperidine ring. researchgate.net

To perform this analysis, a high-quality single crystal of the compound or a suitable crystalline derivative (e.g., a salt with a chiral acid or a heavy atom) is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of all atoms can be determined. This reveals detailed structural information, including precise bond lengths, bond angles, and torsional angles, and confirms the chair conformation of the piperidine ring in the solid state. mdpi.com

For the determination of the absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer), the phenomenon of anomalous dispersion is utilized. researchgate.net When the crystal contains atoms that scatter X-rays anomalously (typically atoms heavier than oxygen, though it is possible with light-atom structures), the diffraction pattern is no longer perfectly centrosymmetric. researchgate.net Analysis of these small intensity differences between specific pairs of reflections (Bijvoet pairs) allows for the assignment of the correct absolute structure. thieme-connect.de The result is often expressed as a Flack parameter, where a value close to zero for a given stereochemical model confirms its correctness. researchgate.net This technique has been successfully used to confirm the stereochemistry of various substituted piperidines. whiterose.ac.uk

Table 4: Crystallographic Data Parameters

Parameter Description Significance
Space Group Describes the symmetry elements of the crystal lattice. For a chiral, enantiopure compound, the space group must be non-centrosymmetric. thieme-connect.de
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. Defines the crystal lattice.
Bond Lengths/Angles Precise measurements of distances and angles between atoms. Confirms the molecular connectivity and geometry in the solid state.

| Flack Parameter | A parameter refined during structure determination to confirm the absolute configuration. | A value near 0 indicates the correct absolute structure has been determined; a value near 1 indicates the inverted structure is correct. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules like N,N-dimethyl((R)-piperidin-3-yl)methanamine is critically dependent on their stereochemistry. google.com Consequently, the development of efficient and highly selective synthetic methods is paramount. While classical approaches to piperidine (B6355638) synthesis exist, future research is focused on next-generation methodologies that offer greater control, efficiency, and versatility.

Key research avenues include:

Asymmetric Catalysis: The use of transition metal catalysts (e.g., based on rhodium, iridium, copper) with chiral ligands is a powerful strategy for enantioselective synthesis. nih.govnih.govsnnu.edu.cn Future work will likely focus on discovering new catalysts that can construct the chiral piperidine core with the desired 3-substituted pattern from simple starting materials with even higher enantioselectivity and under milder conditions. nih.govsnnu.edu.cn

Organocatalysis: Metal-free catalytic systems are gaining popularity as a greener and often more robust alternative to metal-based catalysts. nih.gov The development of novel organocatalytic cyclization reactions could provide new, efficient pathways to enantiomerically pure 3-aminomethylpiperidine derivatives.

Flow Chemistry and Automation: Integrating stereoselective synthesis into continuous flow systems can enhance reaction efficiency, safety, and scalability. Automated platforms can rapidly screen various catalysts and reaction conditions to accelerate the optimization of synthetic routes to complex piperidine structures.

Biocatalysis: Employing enzymes to catalyze key synthetic steps offers the potential for unparalleled stereoselectivity under environmentally benign conditions. The discovery or engineering of enzymes capable of assembling the piperidine-3-ylmethanamine scaffold represents a significant future opportunity.

Synthetic StrategyFocus AreaPotential Advantages
Asymmetric Catalysis Novel Rh, Ir, Cu-based catalystsHigh enantioselectivity, broad substrate scope nih.govnih.govsnnu.edu.cn
Organocatalysis Metal-free cyclization reactionsReduced toxicity, environmental benefits, operational simplicity nih.gov
Flow Chemistry Continuous, automated synthesisImproved efficiency, scalability, and safety
Biocatalysis Engineered enzymesUnmatched stereocontrol, green chemistry principles

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel chemical entities. nih.govnih.gov For the this compound scaffold, these computational tools offer several exciting prospects.

Future applications of AI and ML include:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of bioactive molecules to design novel compounds. researchgate.net These models can generate new derivatives of the piperidine-3-ylmethanamine motif that are optimized for specific properties like target binding affinity, selectivity, and favorable pharmacokinetic profiles. springernature.com

Predictive Modeling: ML models can be developed to accurately predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds based on their structure. nih.gov This allows researchers to prioritize the synthesis of only the most promising derivatives, saving significant time and resources.

Retrosynthesis Planning: AI-powered tools can analyze complex molecular structures and propose viable synthetic pathways. researchgate.net This can assist chemists in devising efficient routes to novel and complex analogues of this compound that might not be obvious through traditional analysis.

AI/ML ApplicationDescriptionImpact on Research
Generative Models Design of novel molecules with optimized properties. researchgate.netspringernature.comAccelerates the identification of new lead compounds.
Predictive Modeling In silico prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govReduces late-stage attrition of drug candidates.
Retrosynthesis AI-driven planning of efficient synthetic routes. researchgate.netOvercomes synthetic challenges for complex molecules.

Exploration of Undiscovered Molecular Targets and Biological Pathways

The piperidine scaffold is found in drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netwustl.edu The specific structural and stereochemical features of this compound suggest it could interact with numerous, potentially undiscovered, biological targets.

Emerging research strategies to identify new targets include:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify desired biological effects without a preconceived target. A library of derivatives based on the piperidine-3-ylmethanamine scaffold could be screened to uncover novel therapeutic activities, after which modern techniques like chemoproteomics can be used to identify the specific molecular target.

Chemoproteomics: This technology uses chemical probes derived from a parent compound to identify its protein binding partners directly within a complex biological system. A probe based on this compound could reveal a comprehensive map of its interactions, potentially highlighting novel and therapeutically relevant targets.

Target Deconvolution: For derivatives that show interesting activity in phenotypic screens, a variety of methods can be employed to identify the specific protein responsible. These include genetic approaches (e.g., CRISPR screening) and computational methods that predict potential targets based on structural similarity to known ligands.

Design and Synthesis of Complex Chemical Libraries Based on the Piperidine-3-ylmethanamine Motif

To fully explore the therapeutic potential of this scaffold, the systematic design and synthesis of diverse chemical libraries are essential. Modern drug discovery relies on high-quality compound collections that explore a wide range of chemical space. whiterose.ac.uknih.gov The piperidine-3-ylmethanamine motif serves as an excellent starting point for building such libraries, particularly those rich in three-dimensional structures, which are increasingly valued in drug discovery. whiterose.ac.uk

Future directions in library design include:

Fragment-Based Drug Discovery (FBDD): The core piperidine-3-ylmethanamine structure can be considered a 3D fragment. whiterose.ac.uk This fragment can be used in screening campaigns against various protein targets. Hits can then be elaborated into more potent lead compounds by growing the molecule from different vectors. enamine.net

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse and complex molecules from a common starting material. Applying DOS principles to the this compound scaffold would involve systematically modifying the piperidine ring, the N,N-dimethylamino group, and the methylene (B1212753) bridge to generate a wide array of distinct chemical structures.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries containing billions of unique compounds, each tagged with a unique DNA barcode. A synthetic scheme incorporating the piperidine-3-ylmethanamine motif could be adapted for DEL synthesis, enabling the screening of this scaffold against hundreds of biological targets simultaneously.

Library StrategyApproachKey Benefit
Fragment-Based Screening of small, 3D fragments to identify binding modes. whiterose.ac.ukenamine.netHigh hit quality and efficient lead optimization.
Diversity-Oriented Generation of structurally diverse and complex molecules.Exploration of novel and uncharted chemical space.
DNA-Encoded Synthesis and screening of billions of DNA-barcoded compounds.Massive throughput and parallel target screening.

Q & A

Q. What are the key synthetic routes for N,N-dimethyl((R)-piperidin-3-yl)methanamine, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves reductive amination or alkylation of (R)-piperidin-3-ylmethanamine precursors. For example, NaBH₄-mediated reduction of Schiff bases (e.g., imine intermediates formed from pyridine-2-carbaldehyde and amines) can yield stereochemically stable products, as seen in analogous methanamine syntheses . To maintain (R)-configuration, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis (e.g., using enantioselective reducing agents) are recommended. Reaction conditions (e.g., anhydrous THF, 0°C to room temperature) and purification via column chromatography are critical for isolating enantiomerically pure products .

Q. How can the physicochemical properties of this compound be experimentally determined for drug discovery applications?

  • Methodological Answer : Key properties include log P (lipophilicity), pKa, and solubility. Use shake-flask methods for log P determination or HPLC-derived retention times with reference standards. pKa can be measured via potentiometric titration in aqueous-organic solvent systems . For solubility, employ equilibrium solubility assays in biorelevant media (e.g., PBS at pH 7.4). Computational tools like QSPR models predict skin permeation (log Kp ≈ -5.15 cm/s) and bioavailability (Abbott score ≈ 0.55), aligning with Lipinski/Ghose filters for lead optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., receptor binding vs. functional assays) or differences in stereochemical purity. To address this:
  • Validate compound identity via ¹H NMR (e.g., δ 8.67–7.14 ppm for pyridyl protons) and ESI-MS .
  • Replicate assays under standardized conditions (e.g., receptor density, buffer pH). Cross-reference with structural analogs (e.g., dopamine D3 receptor ligands) to identify structure-activity relationships (SAR) .
  • Use orthogonal assays (e.g., radioligand binding and calcium flux assays) to confirm target engagement .

Q. How can reaction conditions be optimized to improve synthetic yields while minimizing racemization?

  • Methodological Answer : Optimize temperature (0–55°C), solvent polarity (THF or MeOH), and stoichiometry of reagents. For example, acetic acid in water at 55°C improved yields to 91.6% in a related methanamine synthesis by stabilizing intermediates . To prevent racemization:
  • Avoid prolonged exposure to basic/acidic conditions.
  • Use mild reducing agents (e.g., NaBH₄ over LiAlH₄) .
  • Monitor enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like dopamine receptors. Key steps:
  • Generate 3D conformers using PubChem data (InChIKey: WJBHCPNRWPACPI-UHFFFAOYSA-N) .
  • Validate docking poses against crystallographic structures (e.g., D3 receptor PDB: 3PBL).
  • Calculate binding free energies (MM-PBSA/GBSA) to prioritize analogs with improved affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.